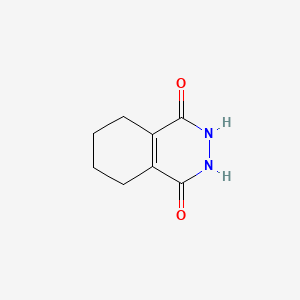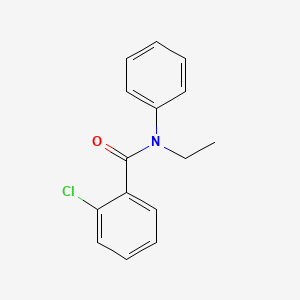
Phosphate de naphtyl AS sel de disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthol AS phosphate disodium salt is a chemical compound with the molecular formula C17H12NO5PNa2This compound is widely used in various scientific fields due to its unique chemical properties and reactivity .
Applications De Recherche Scientifique
Naphthol AS phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in various chemical reactions.
Biology: Employed in histochemical staining techniques to demonstrate acid and alkaline phosphatase activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mécanisme D'action
Target of Action
The primary targets of Naphthol AS phosphate disodium salt are alkaline and acid phosphatases . These enzymes play a crucial role in a variety of biological processes, including energy metabolism and signal transduction.
Mode of Action
Naphthol AS phosphate disodium salt interacts with its targets by serving as a substrate for the phosphatase enzymes . The compound is hydrolyzed by these enzymes, leading to the release of naphthol AS .
Biochemical Pathways
The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes is a key step in the biochemical pathways that these enzymes are involved in. The released naphthol AS can then interact with various diazonium salts to produce an azo-dye . This reaction is used to reflect various levels of enzyme activities .
Pharmacokinetics
Its solubility in ethanol and water suggests that it may have good bioavailability.
Result of Action
The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes results in the production of a colored precipitate . This allows for the visualization of enzyme activity within cells or tissue sections . The color intensity of the precipitate can be used to quantify the level of enzyme activity .
Action Environment
The action of Naphthol AS phosphate disodium salt can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo-dye produced in the reactions for both phosphatases . Additionally, the presence of lipoproteins can affect the shape of extinction curves of azo-dyes produced in the reaction .
Analyse Biochimique
Biochemical Properties
Naphthol AS phosphate disodium salt plays a significant role in biochemical reactions, particularly as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities . It interacts with these enzymes, allowing for the production of a colored product that can be detected spectrophotometrically . This makes it a valuable tool for monitoring enzyme activity in biological samples .
Cellular Effects
The effects of Naphthol AS phosphate disodium salt on cells are primarily related to its role in enzyme activity. By serving as a substrate for alkaline and acid phosphatases, it can influence cellular processes such as signal transduction, gene expression, and cellular metabolism . The compound’s interactions with these enzymes can reflect various levels of enzyme activities .
Molecular Mechanism
At the molecular level, Naphthol AS phosphate disodium salt exerts its effects through its interactions with enzymes. When used as a substrate in enzymatic reactions, it can be hydrolyzed by alkaline phosphatase, forming a colored product that can be detected spectrophotometrically . This process allows for the effective capturing of the released Naphthol AS in the reaction for alkaline phosphatase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthol AS phosphate disodium salt can change over time. For instance, increasing the substrate concentration can lead to more azo-dye being produced in the reactions for both phosphatases
Metabolic Pathways
Naphthol AS phosphate disodium salt is involved in the metabolic pathways related to alkaline and acid phosphatases It interacts with these enzymes as a substrate, influencing metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS phosphate disodium salt typically involves the reaction of 2-naphthalenecarboxamide with phenyl isocyanate to form N-phenyl-2-naphthalenecarboxamide. This intermediate is then reacted with phosphorus oxychloride (POCl3) to introduce the phosphonooxy group, followed by neutralization with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthol AS phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalenecarboxamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthol AS-BI phosphate disodium salt
- Naphthol AS-MX phosphate disodium salt
- Naphthol AS-D chloroacetate
Uniqueness
Naphthol AS phosphate disodium salt is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to act as a substrate for both acid and alkaline phosphatases makes it particularly valuable in biochemical research .
Propriétés
Numéro CAS |
69815-54-9 |
|---|---|
Formule moléculaire |
C17H14NNa2O5P |
Poids moléculaire |
389.25 g/mol |
Nom IUPAC |
disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate |
InChI |
InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);; |
Clé InChI |
ZITABPAGDFOFFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O.[Na].[Na] |
Key on ui other cas no. |
69815-54-9 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Chloromethyl)phenyl]pyrimidine](/img/structure/B1604692.png)



![Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1604700.png)
![(3S,7as)-tetrahydro-3-(1-methylethyl)-7a-phenylpyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B1604701.png)








